molecular formula C10H12FNO3 B7870409 Ethyl 2-(4-amino-2-fluorophenoxy)acetate

Ethyl 2-(4-amino-2-fluorophenoxy)acetate

Cat. No. B7870409
M. Wt: 213.21 g/mol
InChI Key: ITCDZWNHVWYSFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07345067B2

Procedure details

A solution of (2-fluoro-4-nitro-phenoxy)-acetic acid ethyl ester (17.0 g, 55.92 mmol) in EtOH (330 ml) and aqueous 1M HCl (55.92 ml, 55.92 mmol) was hydrogenated in the presence of 10% Pd/C (1.7 g) for 2 days. After removal of the catalyst the reaction was evaporated and treated with water/Et2O (3×), the aqueous phase was treated with NaHCO3 and extracted with Et2O (3×). The organic phases were washed with aqueous 10% NaCl, dried (Na2SO4) and evaporated to give 5.39 g (45%) of (4-amino-2-fluoro-phenoxy)-acetic acid ethyl ester as a brown crystallin residue, MS: 213 (M+).
Name
(2-fluoro-4-nitro-phenoxy)-acetic acid ethyl ester
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
55.92 mL
Type
reactant
Reaction Step One
Name
Quantity
330 mL
Type
solvent
Reaction Step One
Name
Quantity
1.7 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:17])[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][C:8]=1[F:16])[CH3:2].Cl>CCO.[Pd]>[CH2:1]([O:3][C:4](=[O:17])[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][C:8]=1[F:16])[CH3:2]

Inputs

Step One
Name
(2-fluoro-4-nitro-phenoxy)-acetic acid ethyl ester
Quantity
17 g
Type
reactant
Smiles
C(C)OC(COC1=C(C=C(C=C1)[N+](=O)[O-])F)=O
Name
Quantity
55.92 mL
Type
reactant
Smiles
Cl
Name
Quantity
330 mL
Type
solvent
Smiles
CCO
Name
Quantity
1.7 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the catalyst the reaction
CUSTOM
Type
CUSTOM
Details
was evaporated
ADDITION
Type
ADDITION
Details
treated with water/Et2O (3×)
ADDITION
Type
ADDITION
Details
the aqueous phase was treated with NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×)
WASH
Type
WASH
Details
The organic phases were washed with aqueous 10% NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(COC1=C(C=C(C=C1)N)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.39 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.